molecular formula C19H19N3O2 B4329348 2-ethoxy-N-[4-(1H-pyrrol-1-yl)benzyl]nicotinamide

2-ethoxy-N-[4-(1H-pyrrol-1-yl)benzyl]nicotinamide

Cat. No. B4329348
M. Wt: 321.4 g/mol
InChI Key: DQIRJMKWRFSCAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethoxy-N-[4-(1H-pyrrol-1-yl)benzyl]nicotinamide is a chemical compound that has gained attention in scientific research due to its potential use in developing new drugs. This compound has been found to have various biochemical and physiological effects that make it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-[4-(1H-pyrrol-1-yl)benzyl]nicotinamide is not fully understood. However, studies have shown that it can modulate various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. It has also been found to inhibit the expression of pro-inflammatory cytokines and activate AMPK.
Biochemical and Physiological Effects:
2-ethoxy-N-[4-(1H-pyrrol-1-yl)benzyl]nicotinamide has been found to have various biochemical and physiological effects. It can reduce inflammation, inhibit tumor growth, improve glucose tolerance, and protect against neurodegeneration. It has also been found to improve mitochondrial function and increase the expression of antioxidant enzymes.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-ethoxy-N-[4-(1H-pyrrol-1-yl)benzyl]nicotinamide in lab experiments is that it has been found to have low toxicity. This makes it a safe compound to work with in vitro and in vivo studies. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on 2-ethoxy-N-[4-(1H-pyrrol-1-yl)benzyl]nicotinamide. One direction is to study its potential use in the treatment of cancer. Another direction is to investigate its neuroprotective effects and its potential use in treating neurodegenerative diseases. Additionally, further research is needed to understand its mechanism of action and to develop more efficient synthesis methods.

Scientific Research Applications

2-ethoxy-N-[4-(1H-pyrrol-1-yl)benzyl]nicotinamide has been found to have potential applications in scientific research. It has been studied for its anti-inflammatory, anti-tumor, and anti-diabetic properties. Studies have also shown that this compound can inhibit the growth of cancer cells and induce apoptosis. Additionally, it has been found to have neuroprotective effects and can improve cognitive function.

properties

IUPAC Name

2-ethoxy-N-[(4-pyrrol-1-ylphenyl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-2-24-19-17(6-5-11-20-19)18(23)21-14-15-7-9-16(10-8-15)22-12-3-4-13-22/h3-13H,2,14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQIRJMKWRFSCAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=N1)C(=O)NCC2=CC=C(C=C2)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethoxy-N-[4-(1H-pyrrol-1-yl)benzyl]pyridine-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.